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Compound of Interest

Compound Name: Ethyl 2-carbamoylisonicotinate

CAS No.: 166766-77-4

Cat. No.: B067894

Get Quote

Introduction & Molecule Profile[1][2]
Ethyl 2-carbamoylisonicotinate (also known as Ethyl 2-carbamoylpyridine-4-carboxylate) is a

functionalized pyridine derivative. It serves as a strategic building block in the synthesis of

biologically active molecules, including Bruton's Tyrosine Kinase (BTK) inhibitors and analogs

of thioamide antitubercular drugs (e.g., Prothionamide derivatives).

Structurally, the molecule possesses a pyridine ring substituted with a carbamoyl group (amide)

at position 2 and an ethoxycarbonyl group (ester) at position 4. This dual functionality presents

specific analytical challenges:

Basicity: The pyridine nitrogen is weakly basic, potentially causing peak tailing on active

silanol groups in HPLC columns.

Hydrolysis Risk: The ester and amide moieties are susceptible to hydrolysis under extreme

pH, requiring buffered mobile phases and controlled sample preparation.

Polarity: The molecule is moderately polar (Predicted LogP ~0.5–1.0), requiring specific

retention strategies in Reverse Phase Chromatography (RP-HPLC).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b067894#bc-rfq
https://www.benchchem.com/product/b067894/docs?utm_src=pdf-body#technical-application-note-chromatographic-quantification-of-ethyl-2-carbamoylisonicotinate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067894?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Profile
Property

Value
(Predicted/Experimental)

Analytical Implication

Molecular Formula C9H10N2O3 Monoisotopic Mass: 194.07 Da

Molecular Weight 194.19 g/mol
Target [M+H]+ = 195.1 in LC-

MS

Solubility DMSO, Methanol, Acetonitrile
Diluent selection for sample

prep

pKa (Pyridine N) ~3.0 - 4.0
Mobile phase pH must be

controlled (prefer acidic)

UV Max ~265 nm Primary detection wavelength

Method Development Strategy (Expertise & Logic)
To ensure Trustworthiness and Robustness, the analytical approach is divided into two

protocols:

Protocol A (HPLC-UV): A robust method for assay (purity) and content uniformity. This uses a

high-strength silica C18 column with end-capping to mitigate silanol interactions with the

pyridine ring.

Protocol B (LC-MS/MS): A high-sensitivity method for quantifying this molecule when it exists

as a trace impurity (e.g., <0.1%) in final drug substances.

Critical Mechanistic Insight: The "Pyridine Tailing" Effect
Pyridine derivatives often exhibit severe peak tailing due to the interaction between the basic

nitrogen and residual silanols on the stationary phase.

Solution: We utilize a low pH mobile phase (pH 2.5 - 3.0). At this pH, the pyridine nitrogen is

fully protonated (

). While this might suggest repulsion from the stationary phase, modern "Base Deactivated"
(BDS) or hybrid-silica columns (e.g., Waters XBridge or Agilent Eclipse Plus) effectively
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shield silanols, allowing the protonated species to elute with excellent symmetry based on
hydrophobic interaction of the ethyl and carbamoyl groups.

Protocol A: High-Performance Liquid
Chromatography (HPLC-UV)
Application: Assay, Purity, and In-Process Control.

Equipment & Reagents
Instrument: HPLC system with Binary Gradient Pump, Autosampler, Column Oven, and

PDA/UV Detector.

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Potassium

Dihydrogen Phosphate (

).

Chromatographic Conditions
Parameter Setting Rationale

Mobile Phase A

20 mM

buffer, adjusted to pH 2.5 with

Suppresses ionization of

silanols; protonates pyridine

for consistent retention.

Mobile Phase B Acetonitrile (100%) Strong solvent for elution.

Flow Rate 1.0 mL/min
Standard backpressure

balance.

Column Temp 30°C
Ensures retention time

reproducibility.

Detection
UV at 265 nm (Bandwidth 4

nm)

Max absorbance for

isonicotinate chromophore.

Injection Vol 5-10 µL
Dependent on concentration

(target 0.5 mg/mL).
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Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibrate

2.0 95 5 Isocratic Hold

12.0 40 60 Linear Gradient

15.0 40 60 Wash

15.1 95 5 Re-equilibrate

20.0 95 5 End

Standard & Sample Preparation
Diluent: Water:Acetonitrile (50:50 v/v). Note: Avoid pure water to prevent hydrolysis over long

sequences.

Stock Solution: Weigh 25 mg of Ethyl 2-carbamoylisonicotinate reference standard into a

50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).

System Suitability: Inject the standard 5 times.

RSD of Area:

Tailing Factor:

(Critical parameter for pyridines)

Theoretical Plates:

Protocol B: LC-MS/MS for Trace Quantification
Application: Impurity profiling in drug substances (e.g., Ethionamide, BTK inhibitors).

Mass Spectrometry Parameters
Ionization: Electrospray Ionization (ESI), Positive Mode.
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Source Temp: 350°C.

Capillary Voltage: 3.0 kV.

Target Ion: [M+H]+ = 195.1 m/z.

MRM Transitions (Quantification)
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Dwell Time
(ms)

Assignment

195.1 167.1 15 100
Loss of Ethyl

(Quantifier)

195.1 123.0 25 100

Loss of Amide +

Ester fragments

(Qualifier)

Note: The transition 195.1 -> 167.1 corresponds to the McLafferty rearrangement or loss of

ethylene from the ethyl ester, typical for ethyl esters.

Visualizing the Analytical Logic
The following diagrams illustrate the synthesis context and the analytical workflow logic.

Diagram 1: Synthesis Context & Impurity Origin
This diagram places the molecule in the context of synthesis, showing how it arises from

precursors like Ethyl Isonicotinate or Cyano-derivatives.

Critical Control PointEthyl Isonicotinate
(Starting Material)

Ethyl 2-carbamoylisonicotinate
(Target Analyte)

Radical Carbamoylation
(Minisci Rxn)

Ethyl 2-cyanoisonicotinate
(Precursor)

Partial Hydrolysis
Hydrolysis Impurity

(2-Carbamoylisonicotinic Acid)

Over-Hydrolysis
(Degradation)

Click to download full resolution via product page
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Caption: Synthesis pathways forming Ethyl 2-carbamoylisonicotinate and potential

degradation risks.

Diagram 2: Analytical Decision Matrix
This workflow guides the analyst in selecting the correct protocol based on the concentration

range.

Sample Received

Target Concentration?

High Conc (>0.1%)
Raw Material / Assay

Major Component

Trace Level (<0.1%)
Impurity Profiling

Minor Component

Protocol A: HPLC-UV
(pH 2.5 Buffer)

Selectivity Focus

Protocol B: LC-MS/MS
(MRM Mode)

Sensitivity Focus

Report: % Purity / Assay Report: ppm Content

Click to download full resolution via product page

Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements.

Troubleshooting & Validation Parameters
Common Issues

Peak Tailing:
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Cause: Secondary interactions between the pyridine nitrogen and silanols.

Fix: Ensure mobile phase pH is < 3.0. Add 5-10 mM Triethylamine (TEA) as a silanol

blocker if using an older column generation.

Retention Time Shift:

Cause: pH drift in the aqueous buffer.

Fix: Pyridines are sensitive to pH changes near their pKa. Always measure pH after

adding salts but before adding organic modifiers (if premixing).

Validation Acceptance Criteria (ICH Q2)
Linearity:

over 50% - 150% of target concentration.

Accuracy: Recovery 98.0% - 102.0% (Spike recovery).

Precision: Repeatability RSD < 1.0% (n=6).

LOD/LOQ (HPLC-UV): Typically ~0.05% (0.5 µg/mL) relative to nominal concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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